[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
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Overview
Description
[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a bicyclic ketone with an amine, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles, depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays .
Medicine: Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents .
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: This compound has a similar bicyclic structure but differs in the presence of additional functional groups.
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: Another compound with a similar structural motif, used in different applications.
Uniqueness: The uniqueness of [1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol lies in its specific bicyclic structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
[1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol |
InChI |
InChI=1S/C9H17NO2/c1-7(2)8(6-11)3-9(4-8,5-10)12-7/h11H,3-6,10H2,1-2H3 |
InChI Key |
YQRVJTDFFNKHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CC(C2)(O1)CN)CO)C |
Origin of Product |
United States |
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